molecular formula C6H9N B1599162 1,2-Dimethylpyrrole CAS No. 600-29-3

1,2-Dimethylpyrrole

Cat. No.: B1599162
CAS No.: 600-29-3
M. Wt: 95.14 g/mol
InChI Key: GNFLFHZJXXFDRA-UHFFFAOYSA-N
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Description

1,2-Dimethylpyrrole: is an organic compound belonging to the pyrrole family, characterized by a five-membered aromatic ring with two methyl groups attached to the first and second carbon atoms. This compound is a derivative of pyrrole, which is a fundamental structure in many natural and synthetic compounds. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,2-Dimethylpyrrole can be synthesized through several methods, including the Paal-Knorr synthesis and the Knorr pyrrole synthesis.

Industrial Production Methods:

Industrial production of this compound typically involves large-scale application of the Paal-Knorr or Knorr synthesis methods, optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

1,2-Dimethylpyrrole undergoes various chemical reactions, including:

    Oxidation: Oxidation of this compound can lead to the formation of pyrrole-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert this compound into corresponding dihydropyrrole derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups into the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are used under controlled conditions.

Major Products Formed:

    Oxidation: Pyrrole-2,5-dicarboxylic acid derivatives.

    Reduction: Dihydropyrrole derivatives.

    Substitution: Nitrated or halogenated pyrrole derivatives.

Comparison with Similar Compounds

Uniqueness of 1,2-Dimethylpyrrole:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methyl groups enhances its stability and reactivity compared to other pyrrole derivatives. This makes it a valuable compound in various synthetic and industrial applications.

Properties

IUPAC Name

1,2-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-6-4-3-5-7(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFLFHZJXXFDRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396954
Record name 1,2-dimethylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600-29-3
Record name 1,2-dimethylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What types of unique reactions does 1,2-dimethylpyrrole undergo with nitrilimines compared to other pyrrole derivatives?

A1: this compound displays a diverse reactivity profile with C-acetyl-N-phenylnitrilimine. Unlike 1-methyl-2-carbomethoxypyrrole, which yields only the bis-cycloadduct (VIb), this compound forms three distinct adduct types: bis-cycloadducts (Vc and VIc), a spirocycloadduct (IX), and a non-cyclic bis-adduct (XII). [, ] This difference highlights the significant impact of the substituent at the C2 position on the reaction pathway. The formation of the non-cyclic bis-adduct (XII) through a double 1,3-addition is particularly noteworthy. [, ]

Q2: Can you elaborate on the photochromic properties observed in a diarylethene system incorporating this compound?

A3: A novel photochromic diarylethene, 1-(5-cyan-1,2-dimethylpyrrole)-2-(5-aldehyde-2-butylthiophene)perfluorocyclopentene (1a), has been synthesized incorporating this compound as a key structural element. [] This compound exhibits reversible photochromism, transitioning from a colorless state to a blue color upon irradiation with UV light. This color change corresponds to the appearance of absorption maxima at 649 nm and 583 nm in solution and PMMA amorphous film, respectively. [] The observed photochromism arises from reversible cyclization and cycloreversion reactions triggered by alternating UV and visible light exposure.

Q3: How does the presence of a 1-bromoethyl group at the N1 position of a 1,2-dialkylpyrrole influence the stereochemical outcome of hydrogen bromide addition?

A4: In the case of 1,2-dialkylpyrroles possessing a 1-bromoethyl group at the N1 position, the addition of hydrogen bromide proceeds with high stereoselectivity. [] The reaction preferentially yields one stereoisomer where the two C–Br bonds adopt an anti conformation, as determined by NOE experiments. This stereochemical preference suggests a significant influence of steric and electronic factors associated with the 1-bromoethyl substituent on the reaction pathway and product stability.

Q4: What unusual rearrangement reactions can occur with derivatives of this compound?

A5: Derivatives of this compound, such as dimethyl 4-chloromethyl-1,4-dihydro-1,2,6-trimethylpyridine-3,5-dicarboxylate (I; R = Me), can undergo intriguing rearrangement reactions. [] Treatment with potassium t-butoxide leads to ring expansion, forming the N-methylazepine derivative (XII) or its valence tautomer (XIII). [] Alternatively, reacting compound (I; R = Me) with methanolic potassium hydroxide induces a different rearrangement, yielding methyl this compound-3-carboxylate (XVIII; R = H). [] These examples demonstrate the susceptibility of certain this compound derivatives to skeletal rearrangements under specific reaction conditions.

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